molecular formula C14H12BrNO B1268976 N-benzyl-2-bromobenzamide CAS No. 82082-50-6

N-benzyl-2-bromobenzamide

Cat. No.: B1268976
CAS No.: 82082-50-6
M. Wt: 290.15 g/mol
InChI Key: PUIYIJWJYXUFGR-UHFFFAOYSA-N
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Description

N-benzyl-2-bromobenzamide is an organic compound with the molecular formula C14H12BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the second position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-bromobenzamide can be synthesized through the direct condensation of 2-bromobenzoic acid and benzylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the bromination of N-benzylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is conducted in a solvent like 1,2-dichlorobenzene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-bromobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at room temperature.

Major Products

    Nucleophilic Substitution: Formation of N-benzyl-2-azidobenzamide or N-benzyl-2-thiocyanatobenzamide.

    Reduction: Formation of N-benzyl-2-aminobenzamide.

    Oxidation: Formation of N-benzyl-2-carboxybenzamide.

Scientific Research Applications

N-benzyl-2-bromobenzamide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding

Mechanism of Action

The mechanism of action of N-benzyl-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the benzyl group contribute to the compound’s binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-bromobenzamide is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the benzyl group increases its hydrophobicity and binding affinity in biological systems.

Properties

IUPAC Name

N-benzyl-2-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYIJWJYXUFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350762
Record name N-benzyl-2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

82082-50-6
Record name N-benzyl-2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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